Enzastaurin

PKC inhibitor kinase selectivity off-target

Enzastaurin is the only PKCβ inhibitor with a validated pharmacogenomic biomarker (DGM1) for patient stratification in DLBCL and glioblastoma—enabling biomarker-driven research unmatched by competitors. Its 6- to 20-fold selectivity window over PKCα/γ/ε ensures reduced off-target liability versus pan-PKC or multi-kinase inhibitors. CNS-penetrant and orally bioavailable, it possesses orphan drug designations for vEDS (U.S. & EU) and patent protection through 2038+. Select Enzastaurin for biomarker-stratified oncology trials, CNS tumor models, or rare vascular programs.

Molecular Formula C32H29N5O2
Molecular Weight 515.6 g/mol
CAS No. 170364-57-5
Cat. No. B1662900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzastaurin
CAS170364-57-5
Synonyms3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione
Molecular FormulaC32H29N5O2
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7
InChIInChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)
InChIKeyAXRCEOKUDYDWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Enzastaurin (CAS 170364-57-5) Procurement Guide: Selective PKCβ Inhibitor with Clinical-Grade Biomarker Stratification


Enzastaurin (LY317615) is a synthetic macrocyclic bisindolemaleimide that functions as an ATP-competitive, orally bioavailable serine/threonine kinase inhibitor [1]. It exhibits potent and preferential inhibition of protein kinase C beta (PKCβ) with an IC50 of 6 nM in cell-free assays . Beyond PKCβ, Enzastaurin demonstrates ancillary suppression of the PI3K/AKT pathway and GSK-3β phosphorylation at clinically relevant concentrations, contributing to its antiproliferative and antiangiogenic profile [2]. The compound has been evaluated in Phase 3 clinical trials for oncology indications and is currently under active clinical development for biomarker-stratified lymphoma and rare vascular disorders [3].

Enzastaurin (170364-57-5) Procurement: Why Broad-Spectrum PKC Inhibitors or Pan-Kinase Inhibitors Are Not Equivalent Substitutes


Simple substitution of Enzastaurin with alternative PKC inhibitors (e.g., Ruboxistaurin, Midostaurin, Sotrastaurin) or PI3K/AKT pathway inhibitors fails due to three critical differentiators. First, Enzastaurin's 6- to 20-fold selectivity window for PKCβ over PKCα, PKCγ, and PKCε is a distinct pharmacological fingerprint that contrasts with the pan-PKC inhibition of Sotrastaurin [1] or the multi-kinase promiscuity of Midostaurin [2]. This selectivity profile directly impacts off-target liability and therapeutic index in vivo. Second, Enzastaurin possesses a validated germline pharmacogenomic biomarker, DGM1, which stratifies patient response in diffuse large B-cell lymphoma (DLBCL) and glioblastoma [3]. No other PKC inhibitor has a clinically advanced, patent-protected companion diagnostic strategy. Third, Enzastaurin's specific patent portfolio (expiry 2038+) and orphan drug designations for vascular Ehlers-Danlos syndrome (vEDS) [4] create a unique intellectual property and regulatory landscape that generic PKC inhibitors do not share. These factors collectively render Enzastaurin non-fungible in both research and clinical procurement contexts.

Enzastaurin (CAS 170364-57-5) Quantitative Differentiation: Evidence-Based Procurement Decision Matrix


PKCβ Isoform Selectivity: Enzastaurin vs. Pan-PKC Inhibitor Sotrastaurin

Enzastaurin exhibits a 6- to 20-fold selectivity for PKCβ (IC50 6 nM) over PKCα (IC50 39 nM), PKCγ (IC50 83 nM), and PKCε (IC50 110 nM) . In contrast, Sotrastaurin (AEB071) functions as a pan-PKC inhibitor, potently inhibiting all 10 PKC isoforms including PKCθ (Ki 0.22 nM) without significant isoform discrimination [1]. This differential selectivity profile directly impacts therapeutic application: Enzastaurin's PKCβ preference minimizes certain off-target effects associated with less specific PKC inhibitors, while Sotrastaurin's broad isoform coverage is optimized for immunosuppression and transplant rejection prevention rather than oncology [2].

PKC inhibitor kinase selectivity off-target therapeutic index

Kinase Selectivity Breadth: Enzastaurin vs. Multi-Kinase Inhibitor Midostaurin

Enzastaurin is a selective PKCβ inhibitor with ancillary activity against AKT and GSK-3β at higher concentrations (≥3 µM) [1]. Midostaurin (PKC412), by comparison, is a broad-spectrum multi-kinase inhibitor that targets PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFRβ, and VEGFR1/2 with IC50 values ranging from 22-500 nM [2]. The kinase selectivity profiles are fundamentally different: Enzastaurin's narrow target spectrum is designed for pathway-specific modulation in solid tumors and lymphoma, whereas Midostaurin's polypharmacology is leveraged for FLT3-mutant AML where simultaneous inhibition of multiple kinases may provide therapeutic advantage [3].

multi-kinase inhibitor selectivity PKC FLT3 AML

DGM1 Biomarker Stratification: Enzastaurin vs. All Other PKC Inhibitors

Enzastaurin is uniquely associated with a validated germline pharmacogenomic biomarker, Denovo Genomic Marker 1 (DGM1), which predicts patient response to therapy [1]. In a retrospective analysis of DNA samples from a Phase 2 glioblastoma trial, DGM1-positive patients treated with Enzastaurin plus radiation and temozolomide achieved median overall survival of 18 months versus 12.8 months for DGM1-negative patients (HR 0.68; 95% CI 0.25-1.81; p=0.12) [2]. Patients receiving a mean daily Enzastaurin dose ≥245 mg had overall survival of 19.8 months versus 14.9 months for those receiving <245 mg (HR 0.55; 95% CI 0.34-0.90) [3]. No other PKC inhibitor (Ruboxistaurin, Midostaurin, Sotrastaurin) possesses a clinically validated predictive biomarker for patient stratification. A pivotal biomarker-driven Phase 3 trial (ENGINE) is ongoing in high-risk DGM1-positive DLBCL, and Qiagen is developing a blood-based companion diagnostic test specifically for Enzastaurin [4].

companion diagnostic precision medicine pharmacogenomics biomarker DLBCL GBM

Intellectual Property and Regulatory Exclusivity: Enzastaurin vs. Generic PKCβ Inhibitors

Enzastaurin (AR101) is protected by a portfolio of issued U.S. patents including U.S. Patent No. 11,273,148 covering methods of treating inherited aortic aneurysm and vascular Ehlers-Danlos syndrome (vEDS) with an expiry date in August 2038 [1]. The compound has received Orphan Drug Designation from both the U.S. FDA and European Medicines Agency (EMA), granting seven years of marketing exclusivity in the United States and ten years in Europe upon approval [2]. Additionally, the FDA has granted AR101 Fast Track designation for vEDS [3]. In contrast, comparator PKCβ inhibitors such as Ruboxistaurin (LY333531) have expired or expiring primary composition-of-matter patents and lack orphan drug protection for rare diseases [4]. This differential IP landscape directly impacts procurement: Enzastaurin remains under active commercial development with patent-protected indications, whereas generic PKC inhibitors may be unavailable or lack regulatory support for specific applications.

patent exclusivity orphan drug designation FDA EMA market protection

Solubility Profile: Enzastaurin vs. Staurosporine and Other Bisindolylmaleimides

Enzastaurin demonstrates DMSO solubility of 10 mg/mL (clear, warmed) and is practically insoluble in water and ethanol . This solubility profile is comparable to structurally related bisindolylmaleimides such as Bisindolylmaleimide I (GF109203X) and IX (Ro 31-8220), but Enzastaurin's macrocyclic structure and oral formulation optimization (CMC-Na homogeneous suspension for in vivo dosing) provide defined handling parameters for both in vitro and in vivo applications . In contrast, the pan-kinase inhibitor Staurosporine, a close structural analog, exhibits different solubility characteristics (DMSO >20 mg/mL) and higher aqueous solubility, which can confound cell-based assay interpretation due to precipitation artifacts at higher concentrations . Enzastaurin's DMSO solubility of 10 mg/mL at 25°C supports stock solution preparation at concentrations up to 10 mM for most in vitro pharmacology applications without requiring specialized solubilization agents .

solubility formulation in vitro DMSO precipitation

CNS Penetration: Enzastaurin vs. Non-CNS-Penetrant PKC Inhibitors

Enzastaurin is characterized as a CNS-penetrant PKCβ inhibitor, with preclinical evidence of brain tumor activity and clinical evaluation in glioblastoma and primary CNS lymphoma . Phase 1 trials have evaluated Enzastaurin specifically in pediatric patients with refractory primary CNS tumors, confirming its ability to cross the blood-brain barrier at therapeutic concentrations [1]. In contrast, many other PKC inhibitors, including Ruboxistaurin (LY333531), exhibit poor CNS penetration due to efflux transporter susceptibility, limiting their utility in brain tumor applications [2]. Enzastaurin's CNS penetration property is a critical differentiator for researchers studying glioblastoma, CNS lymphoma, or brain metastases, where brain exposure is essential for target engagement [3].

CNS penetration blood-brain barrier glioblastoma brain tumors CNS lymphoma

Enzastaurin (CAS 170364-57-5) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Precision Oncology Clinical Trials Requiring Biomarker-Based Patient Stratification (DLBCL, GBM)

For clinical trials in diffuse large B-cell lymphoma (DLBCL) or glioblastoma (GBM) that require prospective patient enrichment based on a predictive biomarker, Enzastaurin is the only PKC inhibitor with a validated pharmacogenomic biomarker (DGM1). The ongoing Phase 3 ENGINE trial (NCT03263026) uses DGM1 status to stratify high-risk DLBCL patients for Enzastaurin plus R-CHOP therapy . Retrospective GBM data show a ~6-month overall survival advantage in DGM1-positive patients receiving adequate Enzastaurin dosing (HR 0.55-0.68) [6]. No comparator PKC inhibitor offers an equivalent companion diagnostic or biomarker-driven development strategy.

In Vivo Pharmacology Studies Requiring Oral Bioavailability and Defined Formulation

Enzastaurin's established oral formulation using CMC-Na homogeneous suspension (≥5 mg/mL) enables reproducible in vivo dosing in rodent xenograft models without specialized solubilization excipients . Pharmacokinetic studies in healthy subjects confirm a mean half-life of 12-40 hours for Enzastaurin and its active metabolites, supporting once-daily oral dosing and achieving steady-state within two weeks [6]. This validated oral dosing paradigm reduces formulation development time and ensures consistent exposure across preclinical efficacy studies, unlike comparator compounds that require de novo formulation optimization.

CNS Oncology Research Requiring Blood-Brain Barrier Penetrant PKCβ Inhibition

Enzastaurin's demonstrated CNS penetration makes it the preferred PKCβ inhibitor for research involving intracranial tumor models, including glioblastoma, primary CNS lymphoma, and brain metastases . Phase 1/2 clinical trials have specifically evaluated Enzastaurin in pediatric and adult patients with refractory primary CNS tumors [6]. Alternative PKCβ inhibitors such as Ruboxistaurin lack documented CNS penetration, rendering them unsuitable for brain tumor target engagement studies. Researchers investigating PKCβ signaling in CNS malignancies should select Enzastaurin to ensure brain exposure at pharmacologically relevant concentrations.

Orphan Disease Drug Development with Regulatory Exclusivity Protection (vEDS)

For drug development programs targeting rare vascular disorders, Enzastaurin (AR101) offers a protected regulatory pathway through Orphan Drug Designation in both U.S. (7 years exclusivity) and EU (10 years exclusivity) for vascular Ehlers-Danlos syndrome (vEDS) . The compound is protected by U.S. Patent No. 11,273,148 (expiry 2038) covering methods of treating inherited aortic aneurysm and vEDS [6]. FDA Fast Track designation further accelerates development timelines. No other PKC inhibitor possesses equivalent orphan exclusivity or patent protection for rare vascular indications, providing Enzastaurin with a unique commercial and regulatory advantage for vEDS and related aortic aneurysm conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enzastaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.